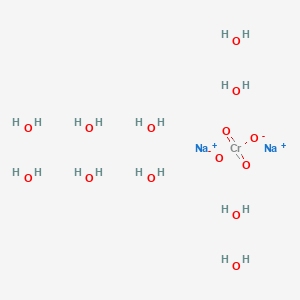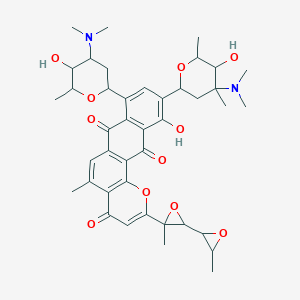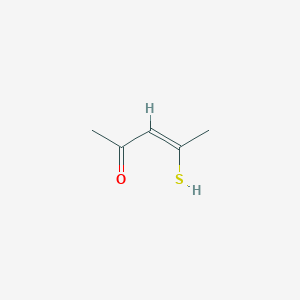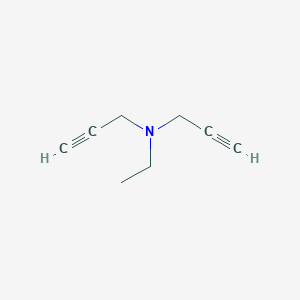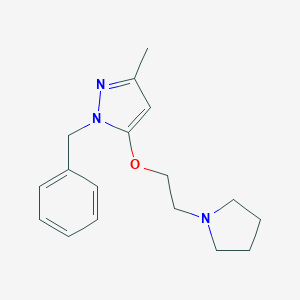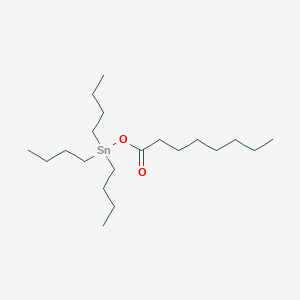
Tributyl(octanoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(octanoyloxy)stannane is a chemical compound that is commonly used in scientific research. It is a type of organotin compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of tributyl(octanoyloxy)stannane is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, tributyl(octanoyloxy)stannane has been shown to inhibit the growth of certain cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tributyl(octanoyloxy)stannane has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties and is effective against a variety of microorganisms, including bacteria and fungi. Additionally, tributyl(octanoyloxy)stannane has been shown to inhibit the growth of certain cancer cells. However, it is important to note that tributyl(octanoyloxy)stannane can also be toxic to certain cells, including liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tributyl(octanoyloxy)stannane in lab experiments is its antimicrobial properties. It is effective against a variety of microorganisms, making it a useful reagent in the development of antimicrobial agents. Additionally, tributyl(octanoyloxy)stannane is a relatively stable compound, making it easy to handle and store. However, one limitation of using tributyl(octanoyloxy)stannane is its potential toxicity to certain cells, including liver cells. Care should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving tributyl(octanoyloxy)stannane. One area of research is the development of new antimicrobial agents based on tributyl(octanoyloxy)stannane. Additionally, tributyl(octanoyloxy)stannane could be used in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of tributyl(octanoyloxy)stannane and its potential toxicity to certain cells.
Métodos De Síntesis
Tributyl(octanoyloxy)stannane can be synthesized through a reaction between tributyltin chloride and octanoic acid in the presence of a catalyst. The reaction involves the substitution of a chloride ion with an octanoyloxy group, resulting in the formation of tributyl(octanoyloxy)stannane.
Aplicaciones Científicas De Investigación
Tributyl(octanoyloxy)stannane is commonly used in scientific research as a reagent for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, tributyl(octanoyloxy)stannane has been shown to have antimicrobial properties and is used in the development of antimicrobial agents.
Propiedades
Número CAS |
10603-63-1 |
|---|---|
Nombre del producto |
Tributyl(octanoyloxy)stannane |
Fórmula molecular |
C20H42O2Sn |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
tributylstannyl octanoate |
InChI |
InChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
IDROVICGMCMYRR-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES canónico |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Otros números CAS |
10603-63-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
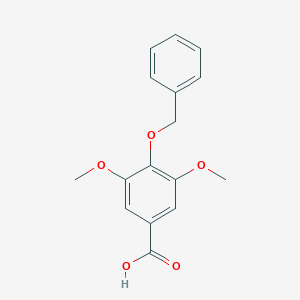
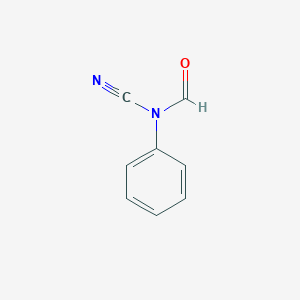
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
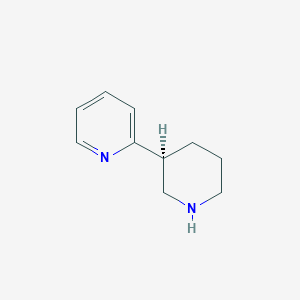
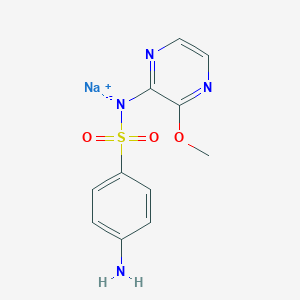
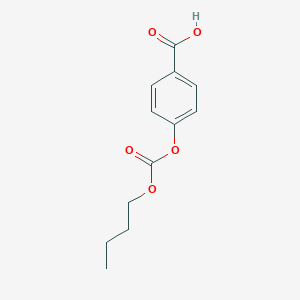
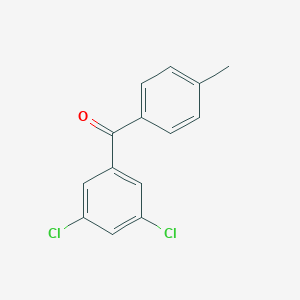
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
